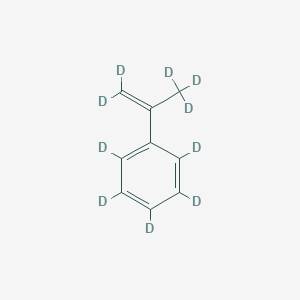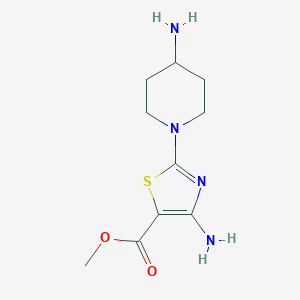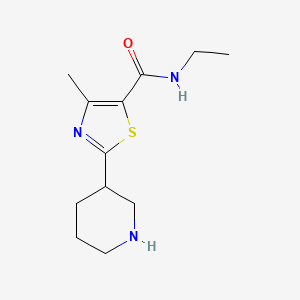
alpha-Methylstyrene-D10
Overview
Description
. It is a derivative of styrene, where a methyl group is attached to the alpha position of the styrene molecule. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Methylstyrene-D10 can be synthesized through several methods, including the dehydrogenation of cumene (isopropylbenzene) or the alkylation of benzene with propylene. The reaction conditions typically involve high temperatures and the presence of a catalyst, such as aluminum chloride or zeolites.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The process may also include purification steps, such as distillation, to remove impurities and stabilize the compound.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methylstyrene-D10 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions often require strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alpha-methylbenzene, styrene oxide, and substituted benzene derivatives.
Scientific Research Applications
Alpha-Methylstyrene-D10 is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of polymers, pharmaceuticals, and other organic compounds. In chemistry, it serves as a building block for complex molecular structures. In biology, it is used as a probe to study enzyme mechanisms and metabolic pathways. In medicine, it is utilized in the development of new drugs and therapeutic agents. In industry, it is a key component in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism by which Alpha-Methylstyrene-D10 exerts its effects depends on the specific application. In polymer synthesis, it acts as a monomer that undergoes polymerization to form polymeric materials. The molecular targets and pathways involved in biological and medical applications may include enzyme active sites, receptor binding sites, and metabolic enzymes.
Comparison with Similar Compounds
Styrene
Vinylbenzene
Ethylbenzene
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,1,3,3,3-pentadeuterioprop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3/i1D2,2D3,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLMUPLGERFSHI-PWOCOICVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)


![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434486.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)


![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)
